molecular formula C13H15NO2 B171313 1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one CAS No. 128773-74-0

1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one

Cat. No.: B171313
CAS No.: 128773-74-0
M. Wt: 217.26 g/mol
InChI Key: IMDWPWYJVWBITN-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a methoxybenzyl group attached to a dihydropyridinone core, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one typically involves the reaction of 4-methoxybenzyl chloride with a suitable dihydropyridinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Comparison: 1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one is unique due to its specific dihydropyridinone core, which imparts distinct chemical properties compared to other methoxybenzyl derivatives. This uniqueness makes it particularly valuable in certain synthetic and research applications .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-12-7-5-11(6-8-12)10-14-9-3-2-4-13(14)15/h2,4-8H,3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDWPWYJVWBITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561694
Record name 1-[(4-Methoxyphenyl)methyl]-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128773-74-0
Record name 1-[(4-Methoxyphenyl)methyl]-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one
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1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one
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Reactant of Route 6
1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one

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